Indinavir Exhibits an Intermediate Metabolic Clearance Rate Among PIs
In vitro metabolic studies using rat liver microsomes demonstrate that indinavir has a metabolic clearance rate (Vmax/Km) that is intermediate among first-generation PIs. This positions its intrinsic hepatic clearance between the rapidly metabolized saquinavir and the more slowly cleared ritonavir, a characteristic that influences its dosing requirements and potential for drug interactions [1].
| Evidence Dimension | Metabolic Clearance Rate (Vmax/Km) |
|---|---|
| Target Compound Data | 73.0 ± 2.0 µL min⁻¹ (mg protein)⁻¹ |
| Comparator Or Baseline | Saquinavir: 170.9 ± 10.9 µL min⁻¹ (mg protein)⁻¹; Nelfinavir: 126.1 ± 4.4 µL min⁻¹ (mg protein)⁻¹ |
| Quantified Difference | Indinavir clearance is ~57% lower than saquinavir and ~42% lower than nelfinavir. |
| Conditions | Rat liver microsomal fraction assay |
Why This Matters
This intermediate metabolic rate is a key differentiator for researchers designing co-administration studies or predicting in vivo pharmacokinetic behavior.
- [1] Yamamoto, S., Ohmura, T., Kobayashi, H., & Azuma, J. (2000). Pharmacokinetic interactions between HIV-1 protease inhibitors in rats: study on combinations of two kinds of HIV-1 protease inhibitors. Biological and Pharmaceutical Bulletin, 23(10), 1198-1203. (Data from DrugBank:APRD00623) View Source
